molecular formula C12H7BrF3NO B3088052 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine CAS No. 1181214-52-7

3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine

Cat. No.: B3088052
CAS No.: 1181214-52-7
M. Wt: 318.09 g/mol
InChI Key: OBQUHFSJOHITLV-UHFFFAOYSA-N
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Description

3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine (CAS: 1181214-52-7) is a pyridine derivative with the molecular formula C₁₂H₇BrF₃NO and a molecular weight of 318.09 g/mol . The compound features a pyridine core substituted with a bromine atom at the 3-position and a 4-(trifluoromethoxy)phenyl group at the 5-position. The trifluoromethoxy (-OCF₃) moiety is a strong electron-withdrawing group, while the bromine atom enhances electrophilic reactivity, making this compound a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

3-bromo-5-[4-(trifluoromethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO/c13-10-5-9(6-17-7-10)8-1-3-11(4-2-8)18-12(14,15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQUHFSJOHITLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the trifluoromethoxy group.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura reaction.

    Nucleophiles: Employed in substitution reactions to replace the bromine atom.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions to modify the compound’s functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine is its role as a kinase inhibitor . Kinases are crucial enzymes that regulate various cellular processes, including cell growth, differentiation, and metabolism. By inhibiting specific kinases, this compound can potentially affect signaling pathways involved in cancer progression.

  • Mechanism of Action : The compound interacts with ATP-binding sites on kinases, thereby preventing substrate phosphorylation and altering downstream signaling pathways. This mechanism is particularly relevant for developing targeted cancer therapies.
  • Research Findings : Studies have shown that derivatives of this compound exhibit selective inhibition against certain kinases associated with cancer cell proliferation.

Drug Development

The compound serves as a lead structure in the development of new therapeutic agents. Its lipophilicity, enhanced by the trifluoromethoxy group, improves bioavailability and cellular uptake.

  • Synthesis of Anticancer Agents : Researchers have synthesized various derivatives based on this compound to enhance potency and selectivity against cancer cells. These derivatives are currently under investigation for their efficacy in preclinical models .
  • Potential Anti-inflammatory Drugs : The compound has also been explored for synthesizing thromboxane receptor antagonists, which may lead to new anti-inflammatory therapies.

Chemical Synthesis Applications

This compound is utilized as an intermediate in organic synthesis due to its unique chemical properties.

Synthesis of Complex Organic Molecules

The compound can be employed as a key building block in the synthesis of more complex organic structures through various coupling reactions.

  • Synthetic Pathways : It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, facilitating the construction of diverse molecular architectures .
  • Case Studies : Notable studies have demonstrated its utility in synthesizing other biologically active compounds by modifying the pyridine ring or substituents attached to it .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
3-Bromo-5-(trifluoromethyl)pyridineBromine at 3-position; trifluoromethyl groupDifferent electronic properties due to trifluoromethyl substituent
4-(Trifluoromethoxy)-5-bromopyridineSimilar pyridine structure; different substitutionDistinct reactivity patterns compared to target compound
3-Bromo-5-nitropyridineNitrogen substituent instead of trifluoromethoxyDifferent biological activity profile due to nitro group
3-Bromo-5-(methoxy)phenyl-pyridineMethoxy group instead of trifluoromethoxyPotentially less lipophilic than target compound

This table illustrates how variations in substitution can lead to different chemical behaviors and potential applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine with structurally related pyridine derivatives, focusing on substituent effects, synthesis yields, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield (If Reported) References
This compound 3-Bromo, 5-[4-(trifluoromethoxy)phenyl] 318.09 Discontinued; used in fluorinated compound libraries. N/A
5-(4-Trifluoromethylphenyl)-3-nitro-pyrrolo[2,3-b]pyridine (6c) 3-Nitro, 5-(4-CF₃-phenyl) on pyrrolopyridine ~317.24 (estimated) White solid; 87% yield via Suzuki coupling. Potential kinase inhibitor scaffold. 87%
3-Chloro-2-(4-(trifluoromethoxy)benzyl-substituted pyridine (7e) 3-Chloro, 2-(4-OCF₃-benzyl) on pyridine ~454.75 (estimated) White solid (m.p. 122–124°C); herbicidal activity. 71.8%
3-Bromo-5-(trifluoromethoxy)pyridine (BD226033) 3-Bromo, 5-(trifluoromethoxy) 228.00 Commercial availability (BLD Pharm); simpler structure lacking phenyl group. N/A
3-Bromo-5-(4-fluorophenoxy)pyridine 3-Bromo, 5-(4-F-phenoxy) 282.09 Structural analog with phenoxy vs. phenyl substitution; electronic modulation studies. N/A
4-(3-Bromo-5-(pyridin-4-yl)phenyl)pyridine 3-Bromo, 5-(pyridin-4-yl) on biphenyl 311.18 Bidentate ligand for metal-organic frameworks (MOFs). N/A

Key Observations:

Substituent Effects on Reactivity and Applications: The trifluoromethoxy group (-OCF₃) in the target compound and others (e.g., 7e ) enhances metabolic stability and lipophilicity, critical for drug candidates. In contrast, nitro groups (e.g., 6c ) increase electrophilicity, favoring cross-coupling reactions. Bromine vs. Chlorine: Bromine’s larger atomic radius (e.g., in the target compound vs.

Synthetic Accessibility :

  • Compounds like 6c and 6d (94% yield ) demonstrate high efficiency in Suzuki-Miyaura couplings, suggesting that the target compound could be synthesized similarly using 5-bromo-3-nitro-pyrrolopyridine and 4-(trifluoromethoxy)phenylboronic acid.

Applications in Drug Discovery :

  • The patent in highlights pyridine derivatives (e.g., Q203 ) as tuberculosis therapeutics targeting F-ATP synthase. The target compound’s trifluoromethoxy group aligns with trends in antimycobacterial agents.
  • 7e and 7f are herbicidal, indicating that trifluoromethoxy-substituted pyridines have broad agrochemical utility.

Physical Properties: Melting points for trifluoromethoxy-containing compounds (e.g., 7e: 122–124°C ) are higher than non-fluorinated analogs, reflecting increased crystallinity due to halogen interactions.

Biological Activity

3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H8BrF3NO and a molecular weight of approximately 304.09 g/mol. Its structure features a bromine atom at the 3-position and a 4-(trifluoromethoxy)phenyl group at the 5-position of the pyridine ring, which enhances its lipophilicity and bioavailability, making it an attractive candidate for drug development.

Kinase Inhibition

Research indicates that this compound acts as a kinase inhibitor , affecting various cellular processes such as cell cycle regulation and apoptosis. The trifluoromethoxy group contributes to its interaction with biological targets, particularly protein kinases, modulating signaling pathways involved in cell growth and survival.

Therapeutic Potential

The compound has been studied for its potential as a therapeutic agent in various contexts:

  • Anti-inflammatory Drugs : It serves as a starting reagent for synthesizing thromboxane receptor antagonists, which are being explored for their anti-inflammatory properties.
  • Cancer Research : Its ability to inhibit specific kinases may position it as a candidate for cancer therapy, particularly in targeting pathways that lead to tumor growth and survival.

Synthesis Methods

Several synthesis methods have been reported for this compound. The following table summarizes some of these methods along with their yields:

Synthesis MethodYield (%)Reference
Bromination of pyridine derivatives94%
Coupling reactions with arylboronic acids74-98%
Reaction with trifluoromethyl reagentsVarious

Case Study 1: Kinase Inhibition

In vitro studies have demonstrated that this compound effectively inhibits specific kinases involved in cancer progression. For example, research showed that this compound could reduce cell proliferation in various cancer cell lines by inducing apoptosis through kinase pathway modulation .

Case Study 2: Antimicrobial Activity

A related study investigated the antimicrobial properties of structurally similar pyridine derivatives, revealing that modifications to the pyridine ring can enhance biological activity against microbial strains like E. coli. This suggests that compounds like this compound may also exhibit antimicrobial effects, warranting further exploration .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
3-Bromo-5-(trifluoromethyl)pyridineBromine at the 3-position; trifluoromethyl groupDifferent electronic properties due to trifluoromethyl substituent
4-(Trifluoromethoxy)-5-bromopyridineSimilar structure; different substitutionDistinct reactivity patterns compared to target compound
3-Bromo-5-nitropyridineNitro substituent instead of trifluoromethoxyDifferent biological activity profile due to nitro group

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-[4-(trifluoromethoxy)phenyl]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 3-bromo-5-halopyridine derivatives (e.g., 3,5-dibromopyridine) and 4-(trifluoromethoxy)phenylboronic acid. Catalyst selection (e.g., Pd(PPh₃)₄), solvent (toluene/ethanol mixtures), and temperature (80–100°C) critically affect yield. For example, palladium catalysts with bulky ligands improve steric tolerance for aryl coupling . Base choice (e.g., Na₂CO₃) and degassing protocols minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substitution patterns on the pyridine ring and aryl group. Deshielding effects of the trifluoromethoxy group are evident in ¹⁹F NMR (δ ~ -58 ppm) .
  • X-ray crystallography : Resolves steric and electronic effects of the bromine and trifluoromethoxy groups. For example, crystal structures of analogous bromopyridine derivatives confirm bond angles and intermolecular interactions .
  • HRMS (ESI-TOF) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature).

Q. What are common reactivity patterns of the bromine substituent in this compound?

  • Methodological Answer : The bromine at the 3-position undergoes nucleophilic substitution (e.g., with amines or thiols) or cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Reactivity is influenced by the electron-withdrawing trifluoromethoxy group, which activates the pyridine ring for substitution. For example, coupling with aryl boronic acids under palladium catalysis yields biaryl derivatives . Side reactions, such as dehalogenation, are mitigated using inert atmospheres and dry solvents.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to suppress byproducts in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Use Pd catalysts with chelating ligands (e.g., XPhos) to enhance selectivity and reduce homocoupling .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aryl boronic acids, while additives like TBAB (tetrabutylammonium bromide) stabilize intermediates.
  • In Situ Monitoring : LC-MS tracks reaction progress to identify byproducts (e.g., debrominated species). Adjust stoichiometry (limiting boronic acid) to minimize excess reagent side reactions.

Q. How do electronic effects of the trifluoromethoxy group influence regioselectivity in subsequent functionalization?

  • Methodological Answer : The trifluoromethoxy group is a strong electron-withdrawing substituent, directing electrophilic attacks to the meta position relative to itself on the phenyl ring. Computational studies (DFT) show reduced electron density at the pyridine’s 5-position, favoring nucleophilic substitution at bromine. For example, in SNAr reactions, the trifluoromethoxy group stabilizes negative charge buildup at the transition state .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference X-ray data with NOESY NMR to confirm stereochemistry. For example, conflicting NOE signals in a thiophene derivative were resolved by adjusting crystallographic refinement parameters .
  • Dynamic NMR Studies : Detect conformational flexibility (e.g., rotational barriers of the trifluoromethoxy group) that may explain discrepancies between solid-state (X-ray) and solution (NMR) data.

Q. How can computational modeling predict the compound’s interactions in medicinal chemistry applications?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like metabotropic glutamate receptors (mGluR5), where trifluoromethoxy phenyl groups are critical for hydrophobic interactions. MD simulations assess stability of ligand-receptor complexes, with parameters tuned using partial charges derived from QM/MM calculations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine
Reactant of Route 2
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3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.